4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H14ClN5O2S and its molecular weight is 411.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel derivatives related to the chemical structure have been synthesized and shown to possess antimicrobial activities. These compounds, including various triazole derivatives, have been tested against microorganisms, with some displaying significant efficacy. The synthesis of these compounds involves multiple steps, starting from ester ethoxycarbonylhydrazones reacting with primary amines, and further transformation to Schiff base derivatives and Mannich base derivatives, highlighting the versatility and potential of such compounds in antimicrobial research (Bektaş et al., 2007).
Antitumor Activity
Another significant application area is the antitumor activity of related compounds. One study synthesized a compound with a slightly different structure but relevant to the core chemical family, showing good antitumor activity against the Hela cell line. The study demonstrates the potential of such compounds in developing new antitumor agents, including the detailed crystal structure analysis to understand the compound's interaction mechanisms (叶姣 et al., 2015).
Antioxidant Activity
Compounds structurally related to the specified chemical have also been investigated for their antioxidant activity. A study prepared novel derivatives and evaluated their efficacy using DPPH radical scavenging assay. The results indicated significant antioxidant activity, suggesting these compounds' potential as therapeutic agents for conditions where oxidative stress plays a key role (Gopi et al., 2016).
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chloro-2-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c1-10-12(20)3-2-4-14(10)25-18(21)17(23-24-25)19-22-13(8-28-19)11-5-6-15-16(7-11)27-9-26-15/h2-8H,9,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPRFATKWHCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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